![molecular formula C18H20ClNOS B028970 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride CAS No. 953028-76-7](/img/structure/B28970.png)
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride (4-MTPH) is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile molecule that can be used as a probe for various biochemical and physiological processes. 4-MTPH has been used in a variety of experiments, including those related to drug metabolism, enzyme activity, and drug-target interactions. 4-MTPH has also been used to study the effects of drugs on the central nervous system (CNS).
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Pharmaceutical Formulations
The compound is used in the development of spectrophotometric methods for the quantitative analysis of Duloxetine in the presence of its potential toxic impurity 1-Naphthol in different laboratory-prepared mixtures and pharmaceutical formulations .
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method has been established for the simultaneous separation and quantification of Duloxetine hydrochloride and 1-Naphthol in their binary mixture and pharmaceutical formulation .
Reference Standard in Laboratory Tests
The compound is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia .
Biological Activities
Thiophene-based analogs, such as this compound, have been studied by a growing number of scientists as a potential class of biologically active compounds .
Synthesis of Thiophene Derivatives
The compound plays a vital role in the synthesis of thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .
Proteomics Research
The compound is used in proteomics research, contributing to the understanding of protein structure and function .
Wirkmechanismus
Target of Action
Duloxetine, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters involved in mood regulation and pain perception .
Mode of Action
Duloxetine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron . This action increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and decreased perception of pain .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, elevated serotonin levels can activate the serotonergic pathway , leading to improved mood and well-being . Similarly, increased norepinephrine levels can stimulate the noradrenergic pathway , which plays a role in attention and response actions, as well as pain management .
Pharmacokinetics
The pharmacokinetics of Duloxetine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Duloxetine is well absorbed. It undergoes extensive first-pass metabolism, primarily in the liver, before it reaches systemic circulation . The metabolites of Duloxetine are excreted primarily in the urine . The pharmacokinetic properties of Duloxetine contribute to its bioavailability and therapeutic effects .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Duloxetine leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, leading to improved mood and decreased perception of pain . Therefore, Duloxetine is used in the treatment of conditions such as major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence .
Action Environment
The action, efficacy, and stability of Duloxetine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of Duloxetine, as it is an acid-labile substance . Therefore, Duloxetine is often formulated as an enteric-coated dosage form to prevent its degradation in the acidic environment of the stomach . Additionally, factors such as diet, concurrent medications, and individual patient characteristics can also influence the action and efficacy of Duloxetine .
Eigenschaften
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

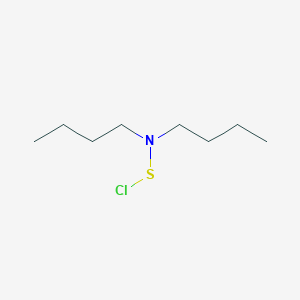
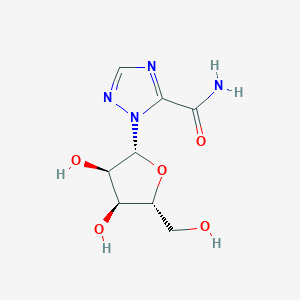
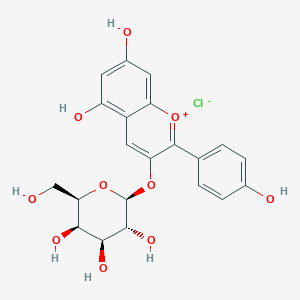


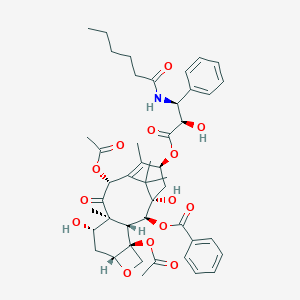

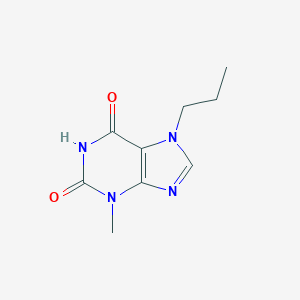

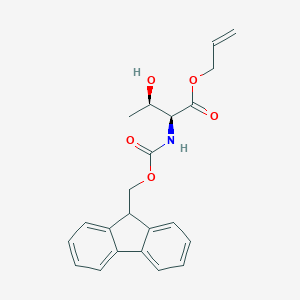

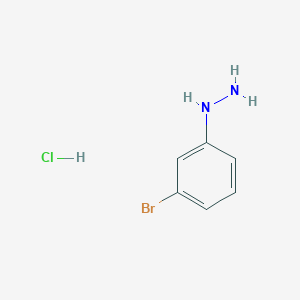

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)